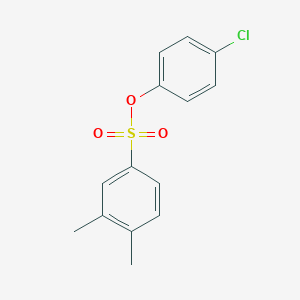
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid, also known as HABA, is an organic compound that belongs to the class of amino acids. HABA is a yellow crystalline powder with a molecular weight of 221.21 g/mol. It is widely used in the field of biochemistry and molecular biology as a chromogenic reagent for the detection and quantification of proteins.
Wirkmechanismus
The mechanism of action of 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid involves the formation of a stable complex with proteins through the interaction of the hydroxyl group of 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid with the amino groups of the protein. The resulting complex absorbs light at a specific wavelength, which is proportional to the amount of protein present in the sample.
Biochemical and Physiological Effects
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid has several advantages over other chromogenic reagents. It is highly sensitive, specific, and stable, and can be used to detect a wide range of proteins. However, 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid has some limitations, including interference from other substances in the sample, variability in the reaction conditions, and the need for a spectrophotometer to measure the absorbance.
Zukünftige Richtungen
In the future, 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid could be used in the development of new protein assays that are more sensitive, specific, and reliable. It could also be used in the study of protein-protein interactions and the identification of new drug targets. Additionally, 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid could be used in the development of new diagnostic tools for the early detection of diseases.
Synthesemethoden
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid can be synthesized by the reaction of 4-nitrophenol with acetoacetic acid in the presence of a base. The resulting compound is then reduced to 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid using a reducing agent such as sodium dithionite or zinc dust.
Wissenschaftliche Forschungsanwendungen
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid is used as a chromogenic reagent for the detection and quantification of proteins in various biological samples. It reacts with proteins to form a stable complex that absorbs light at a wavelength of 405 nm. This property of 4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid has been extensively used in the development of various protein assays, including the Bradford assay, Lowry assay, and BCA assay.
Eigenschaften
Produktname |
4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid |
|---|---|
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
(E)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5+ |
InChI-Schlüssel |
AZQFAMKEDIARJR-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)O |
SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)O |
Löslichkeit |
31.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)



![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)




